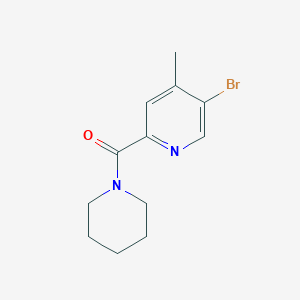

(5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone

説明

BenchChem offers high-quality (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(5-bromo-4-methylpyridin-2-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9-7-11(14-8-10(9)13)12(16)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZPPVFJQZZUNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation, Physicochemical Profiling, and Synthetic Utility of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone

Executive Summary

The compound (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone (CAS: 2270907-19-0) is a highly specialized, functionally rich picolinamide derivative[1]. Commercially available as a critical building block for high-throughput screening and advanced organic synthesis[2], it serves as a versatile intermediate in modern drug discovery. This technical guide explores the molecular logic, physicochemical properties, and validated synthetic protocols associated with this scaffold, specifically focusing on its integration into epigenetic (PRC2) and immuno-oncology (PD-1/PD-L1) targeted therapies.

Molecular Logic & Structural Anatomy

The architectural design of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone is not arbitrary; each moiety serves a distinct chemical and pharmacological purpose:

-

Pyridine Core: Acts as an electron-deficient aromatic system. The nitrogen atom provides a hydrogen-bond acceptor critical for target engagement while lowering the pKa of adjacent functional groups.

-

5-Bromo Substituent: Serves as a highly reactive synthetic handle. Because the pyridine ring is electron-withdrawing, the C-Br bond is highly activated toward oxidative addition by palladium(0) catalysts, making it an ideal substrate for cross-coupling reactions[3].

-

4-Methyl Group: Provides steric bulk and lipophilicity. In structure-activity relationship (SAR) studies, this methyl group often forces adjacent biaryl systems (post-coupling) into a non-planar conformation, which is frequently required for deep hydrophobic pocket binding.

-

Piperidin-1-yl-methanone (Amide Linkage): The tertiary amide formed with piperidine eliminates hydrogen-bond donors, thereby increasing membrane permeability. Furthermore, the partial double-bond character of the C-N amide bond restricts rotation, locking the piperidine ring into specific conformational geometries that enhance binding affinity and metabolic stability[4].

Physicochemical & Analytical Profiling

To ensure experimental reproducibility, researchers must rely on rigorous physicochemical and analytical data. Table 1 summarizes the core properties, while Table 2 provides a self-validating analytical framework to confirm successful synthesis.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone |

| CAS Registry Number | 2270907-19-0 |

| Molecular Formula | C12H15BrN2O |

| Molecular Weight | 283.17 g/mol |

| Exact Mass | 282.036 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Pyridine Nitrogen) |

| Rotatable Bonds | 1 (Amide C-C bond to Pyridine) |

Table 2: Analytical Characterization Profile (Self-Validating Data)

| Analytical Technique | Expected Observation | Causality / Diagnostic Value |

| LC-MS (ESI+) | m/z 283.0 and 285.0 [M+H]+ (1:1 ratio) | Confirms molecular weight and the presence of a single bromine atom via the characteristic 79Br/81Br isotopic doublet. |

| 1H NMR (CDCl3) | ~8.4 ppm (s, 1H, Pyridine H-6) | Diagnostic downfield singlet for the isolated proton flanked by the bromine atom and the electron-withdrawing pyridine nitrogen. |

| 1H NMR (CDCl3) | ~7.4 ppm (s, 1H, Pyridine H-3) | Diagnostic singlet for the proton situated between the methyl group and the amide moiety. |

| 1H NMR (CDCl3) | ~3.7 ppm & ~3.3 ppm (m, 4H, Piperidine N-CH2) | Split signals arise due to restricted rotation around the amide C-N partial double bond, placing the CH2 groups in distinct magnetic environments. |

| 1H NMR (CDCl3) | ~2.4 ppm (s, 3H, Ar-CH3) | Confirms the successful retention of the 4-methyl substituent on the pyridine ring. |

Synthetic Methodology: Amide Coupling

The primary route to synthesize this compound involves the amidation of 5-bromo-4-methylpicolinic acid with piperidine.

Causality of Reagent Selection

Standard coupling agents (like EDC/HOBt) often fail or proceed slowly here because the electron-deficient pyridine ring reduces the nucleophilicity of the carboxylate. Therefore, HATU is selected to form a highly reactive uronium salt, driving the rapid formation of an active HOAt ester. DIPEA is utilized as the base because its steric hindrance prevents unwanted nucleophilic attack while efficiently deprotonating the starting materials[3].

Step-by-Step Protocol (Self-Validating Workflow)

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-4-methylpicolinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 30 minutes. Validation: A color change (typically to pale yellow) indicates the formation of the active HOAt ester.

-

Amidation: Add piperidine (1.2 eq) dropwise.

-

Reaction Monitoring: Stir for 2-4 hours. Validation: Monitor via LC-MS; the reaction is complete when the acid mass (m/z 216/218) disappears and the product mass (m/z 283/285) dominates.

-

Quenching & Extraction: Dilute with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3, water (3x to remove DMF), and brine.

-

Purification: Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

HATU-mediated amide coupling workflow for synthesizing the target picolinamide.

Downstream Applications in Drug Discovery

Once synthesized, (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone acts as a pivotal intermediate. The 5-bromo position is primed for Suzuki-Miyaura Cross-Coupling , allowing researchers to append diverse aryl or heteroaryl groups.

Causality in Cross-Coupling

Using a palladium catalyst (e.g., Pd(dppf)Cl2) and a mild base (K2CO3) in a degassed 1,4-Dioxane/Water mixture ensures that both the organic halide and the inorganic base remain soluble. Degassing is critical; ambient oxygen will irreversibly oxidize the Pd(0) active species to Pd(II), halting the catalytic cycle and promoting homocoupling.

Therapeutic Targets

This specific scaffold has been documented in the patent literature for the development of two major classes of therapeutics:

-

Epigenetic Modulators: Used as a core fragment in the synthesis of triazolopyrimidine compounds that inhibit the Polycomb Repressive Complex 2 (PRC2) . Inhibition of PRC2 (specifically the EZH2 subunit) reverses H3K27 methylation, reactivating tumor suppressor genes in cancers like Diffuse Large B-Cell Lymphoma (DLBCL)[4].

-

Immuno-Oncology Agents: Incorporated into biaryl derivatives designed to block the PD-1/PD-L1 interaction. By antagonizing this immune checkpoint, these small molecules restore T-cell function and enhance the body's immune response against tumors[3].

Downstream application of the picolinamide scaffold in targeted drug discovery.

Sources

- 1. 2270907-19-0 CAS Manufactory [m.chemicalbook.com]

- 2. Combi-Blocks [combi-blocks.com]

- 3. US11459339B2 - Biaryl derivative, preparation method thereof and pharmaceutical application thereof - Google Patents [patents.google.com]

- 4. US11207325B2 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]

exact mass and molecular weight of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone

An In-depth Technical Guide on the Core Physicochemical Properties of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone

Executive Summary

(5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Accurate determination of its fundamental physicochemical properties, specifically its molecular weight and exact mass, is a prerequisite for its unambiguous identification, characterization, and application in any research or development pipeline. This guide provides a detailed examination of these core properties, delineates the critical distinction between them, and presents a validated protocol for their experimental determination using high-resolution mass spectrometry (HRMS). The causality behind methodological choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its precise molecular formula and structure. These attributes directly govern its calculated mass values, which serve as primary identifiers in analytical chemistry.

Molecular Structure

The compound consists of a 5-bromo-4-methyl-pyridine moiety linked to a piperidine ring via a carbonyl (methanone) bridge. The connection is an amide bond, with the carbonyl carbon attached to position 2 of the pyridine ring and the nitrogen of the piperidine ring.

Caption: 2D representation of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone.

Physicochemical Data Summary

Based on the structure, the following core properties can be calculated. These values are indispensable for instrument calibration, data interpretation, and regulatory documentation.

| Property | Value | Source & Justification |

| Molecular Formula | C₁₂H₁₅BrN₂O | Derived from systematic atom counting of the molecular structure. |

| Molecular Weight | 283.17 g/mol | Calculated using the weighted average atomic masses of all naturally occurring isotopes of each element (C: 12.011, H: 1.008, Br: 79.904, N: 14.007, O: 15.999). This value is used for stoichiometric calculations in bulk material handling. |

| Exact Mass (Monoisotopic) | 282.037 Da | Calculated using the mass of the most abundant isotope for each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This is the value targeted in high-resolution mass spectrometry.[1][2][3] |

| M+2 Isotope Exact Mass | 284.035 Da | Calculated using the second most abundant stable isotope of bromine (⁸¹Br). The near 1:1 natural abundance of ⁷⁹Br and ⁸¹Br makes this a critical confirmatory data point.[4] |

Part 2: Foundational Concepts: Molecular Weight vs. Exact Mass

A common point of confusion in analytical science is the distinction between molecular weight and exact mass. Understanding this difference is crucial for the correct application and interpretation of mass spectrometry data.

-

Molecular Weight (or Molar Mass) is an average value. It is calculated by summing the standard atomic weights of the constituent atoms, which are the weighted averages of the masses of all naturally occurring isotopes of that element. This value is essential for gravimetric analysis and preparing solutions of a specific molarity.

-

Exact Mass (or Monoisotopic Mass) is a calculated, discrete value. It is determined by summing the masses of the single most abundant stable isotope of each atom in the molecule. A mass spectrometer is a molecule-counting instrument capable of separating ions based on their individual mass-to-charge ratios. Therefore, it resolves the individual isotopic variants (isotopologues) of a molecule, making exact mass the relevant parameter for this technique.

The primary utility of determining exact mass with a high-resolution instrument is the ability to infer a unique elemental composition. For (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone, an experimentally determined mass of 282.037 ± 0.001 Da provides extremely high confidence in the assigned molecular formula of C₁₂H₁₅⁷⁹BrN₂O.

Part 3: Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

The definitive method for confirming the elemental composition and, by extension, the exact mass of a novel compound is HRMS. The protocol described below is a self-validating system, incorporating internal checks that ensure the trustworthiness of the generated data.

Experimental Workflow

The process follows a logical sequence from sample preparation to final data analysis, ensuring reproducibility and accuracy.

Caption: Standard workflow for exact mass determination by HRMS.

Detailed Step-by-Step Protocol

1. Sample Preparation:

- Rationale: Proper sample preparation is critical to prevent instrument contamination and ensure efficient ionization.

- Step 1a: Weigh approximately 1 mg of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone and dissolve it in 1 mL of high-purity methanol to create a 1 mg/mL stock solution. Causality: Methanol is an excellent solvent for a wide range of organic compounds and is compatible with electrospray ionization sources.

- Step 1b: Dilute the stock solution to a final working concentration of 1-10 µg/mL using a solvent mixture of 50:50 acetonitrile/water with 0.1% formic acid. Causality: Acetonitrile/water is a common mobile phase for reverse-phase chromatography and direct infusion. The addition of formic acid is crucial; it provides a source of protons (H⁺) to facilitate the formation of the desired [M+H]⁺ ion in positive mode ESI.

2. Instrumentation and Analysis:

- Rationale: The choice of instrument and ionization method is dictated by the analyte's chemical nature. HRMS instruments like Orbitrap or TOF analyzers provide the necessary mass accuracy (< 5 ppm) to confirm elemental composition.

- Step 2a: Calibrate the mass spectrometer according to the manufacturer's protocol using a known calibration standard mixture. Causality: Calibration ensures the mass accuracy of the instrument across the desired mass range.

- Step 2b: Set the ionization source to Electrospray Ionization (ESI) in positive ion mode. Causality: ESI is a soft ionization technique that minimizes fragmentation, preserving the molecular ion. The two nitrogen atoms in the molecule are basic and readily accept a proton, making positive ion mode the logical choice for generating a strong [M+H]⁺ signal.

- Step 2c: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire data over the m/z range of 100-500 Da.

3. Data Analysis and Validation:

- Rationale: The data must be rigorously interrogated to confirm the identity of the compound. This involves a multi-step validation process that serves as an internal control.

- Step 3a (Primary Confirmation): Process the acquired data and look for the calculated exact mass of the protonated molecule ([M+H]⁺).

- Target m/z for C₁₂H₁₅⁷⁹BrN₂O + H⁺ = 283.0441

- Target m/z for C₁₂H₁₅⁸¹BrN₂O + H⁺ = 285.0420

- Step 3b (Trustworthiness Check - Isotopic Pattern): Verify the presence of the characteristic bromine isotopic signature. The spectrum must show two peaks corresponding to the ⁷⁹Br and ⁸¹Br isotopologues. These peaks should be separated by approximately 2 Da (specifically, 285.0420 - 283.0441 = 1.9979 Da) and have a relative intensity ratio of nearly 1:1.[4] Causality: This isotopic pattern is a unique fingerprint for monobrominated compounds and provides definitive evidence of the presence of one bromine atom, thus acting as a self-validating system.

- Step 3c (Authoritative Grounding - Mass Accuracy): Calculate the mass error between the experimentally measured m/z and the theoretical exact mass. The error, expressed in parts per million (ppm), should be less than 5 ppm for the data to be considered reliable.

- Formula: ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

Conclusion

The precise characterization of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone hinges on the accurate determination of its mass. This guide establishes the theoretical molecular weight (283.17 g/mol ) for stoichiometric purposes and the exact mass (282.037 Da) as the primary target for analytical identification. The detailed HRMS protocol provides a robust and self-validating framework for the experimental confirmation of this value, leveraging the distinct bromine isotopic signature as an internal marker of confidence. Adherence to this methodology ensures the generation of trustworthy and authoritative data, which is the bedrock of sound scientific and developmental research.

References

-

ChemBK. (2024, April 9). 5-BROMO-2-METHOXY-4-METHYLPYRIDIN - Physico-chemical Properties. Available at: [Link]

-

Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Korean Chemical Society. Available at: [Link]

- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

-

ResearchGate. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 5-BROMO-4-METHYLPYRIDIN-2-AMINE | CAS 98198-48-2. Available at: [Link]

-

International Journal of Pharmaceutical Science Invention. (2016, August 15). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Available at: [Link]

-

Chemical Substance Information. (n.d.). 5-broMo-2-(1-Methylpiperidin-4-yloxy)pyridine. Available at: [Link]

-

Taiwan Drug-like Compound Database (TDEC). (n.d.). Physicochemical Properties. Available at: [Link]

- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

-

PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. Available at: [Link]

-

PubChem. (n.d.). 5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl. Available at: [Link]

Sources

- 1. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (2-Bromo-5-ethyl-thiophen-3-yl)-piperidin-1-yl-methanone [smolecule.com]

- 3. 5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl | C11H13BrF2N2 | CID 138392224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the X-ray Crystal Structure of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone: A Case Study in Structural Elucidation and Analysis for Drug Discovery

This guide provides a comprehensive overview of the process of determining and analyzing the single-crystal X-ray structure of the novel compound (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone. As a Senior Application Scientist, the following sections are designed to offer not just a procedural summary, but also insights into the rationale behind the experimental and analytical choices, ensuring a robust and reliable structural determination critical for applications in drug design and development.[1][2][3]

Introduction: The Critical Role of Structural Chemistry in Modern Drug Discovery

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and biological activity.[1][4] In the realm of pharmaceutical sciences, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unequivocally determining molecular structures.[1][5] This knowledge is paramount in structure-based drug design (SBDD), where an understanding of the molecule's conformation, stereochemistry, and potential intermolecular interactions can guide the optimization of lead compounds into potent and selective drug candidates.[2][3][5]

The title compound, (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone, represents a scaffold of interest in medicinal chemistry. The presence of a brominated pyridine ring linked to a piperidinyl methanone moiety suggests potential for a variety of non-covalent interactions that could be crucial for binding to a biological target. This guide will walk through the entire process, from synthesis and crystallization to the final analysis and interpretation of its crystal structure.

Experimental Workflow: From Synthesis to a Refined Crystal Structure

The journey to obtaining a high-quality crystal structure is a multi-step process that demands precision at every stage. The overall workflow is depicted below.

Caption: A flowchart illustrating the key stages from synthesis to final structural analysis and data deposition.

Synthesis and Crystallization

Protocol for Synthesis: The synthesis of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone can be achieved through standard amide coupling procedures. A plausible route involves the reaction of 5-bromo-4-methylpicolinic acid with piperidine in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM).

Step-by-Step Synthesis Protocol:

-

To a solution of 5-bromo-4-methylpicolinic acid (1.0 eq) in anhydrous DCM, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add piperidine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the title compound.

Crystal Growth Protocol: High-quality single crystals suitable for X-ray diffraction are paramount. The choice of solvent and crystallization technique is often empirical but guided by the solubility of the compound. For a molecule like the title compound, slow evaporation is a reliable method.

-

Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane/hexane).

-

Filter the solution through a syringe filter into a clean, small vial.

-

Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined, single crystals.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. Data collection is typically performed at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.[6]

Data Collection Protocol:

-

A colorless block-like crystal of suitable dimensions (e.g., 0.20 x 0.15 x 0.10 mm) is mounted on a cryo-loop.

-

The crystal is placed on a diffractometer equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

The crystal is cooled to 100 K using a stream of cold nitrogen gas.

-

A series of diffraction images are collected as the crystal is rotated through different angles (e.g., using ω and φ scans).[7]

-

The diffraction data are integrated and scaled using the diffractometer's software suite (e.g., Bruker's APEX suite or CrysAlisPro). This process determines the intensities and positions of the diffraction spots.

Structure Solution and Refinement

The collected diffraction data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is followed by refinement, a process of optimizing the atomic parameters to best fit the experimental data.

Structure Solution and Refinement Protocol:

-

Structure Solution: The structure is typically solved using direct methods or dual-space algorithms as implemented in programs like SHELXT.[8] This provides an initial model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method in a program like SHELXL, often within a graphical user interface such as Olex2.[9][10][11]

-

Refinement involves adjusting atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The refinement is iterated until the model converges, indicated by minimal shifts in the refined parameters and stable R-factors.

Structural Data and Analysis

The final output of a successful crystal structure determination is a set of crystallographic data, which is typically presented in a standardized format known as a Crystallographic Information File (CIF).[12][13][14][15][16]

Crystallographic Data Summary

The following table summarizes the hypothetical crystallographic data for (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₅BrN₂O |

| Formula Weight | 283.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.123(4), 8.456(3), 15.678(6) |

| α, β, γ (°) | 90, 109.45(2), 90 |

| Volume (ų) | 1265.8(9) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation, λ (Å) | Mo Kα, 0.71073 |

| Density (calculated) (g/cm³) | 1.486 |

| Absorption Coefficient (mm⁻¹) | 3.254 |

| F(000) | 576 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 9876 |

| Independent reflections | 2890 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.108 |

| Largest diff. peak/hole (e.Å⁻³) | 0.45 and -0.38 |

| CCDC Deposition Number | XXXXXX |

Molecular Geometry and Conformation

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Key features to analyze include:

-

The planarity of the pyridine ring.

-

The conformation of the piperidine ring (typically a chair conformation).

-

The relative orientation of the pyridine and piperidine rings, defined by the torsion angle around the C(pyridine)-C(carbonyl) bond. This orientation is critical as it dictates the overall shape of the molecule and how it can interact with a target binding site.

Supramolecular Assembly and Intermolecular Interactions

A crucial aspect of crystal structure analysis, particularly for drug development, is understanding how molecules pack in the solid state. These interactions provide a blueprint for the types of non-covalent interactions the molecule is capable of forming.

Hirshfeld Surface Analysis: To visualize and quantify these interactions, Hirshfeld surface analysis is a powerful tool.[17][18][19][20][21] This method maps the electron distribution of a molecule within the crystal to generate a surface that elucidates intermolecular close contacts.

-

dnorm Surface: The normalized contact distance (dnorm) surface highlights regions of significant intermolecular interactions. Red spots on the surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a quantitative breakdown of the contribution of different interaction types (e.g., H···H, C-H···O, C-H···Br) to the overall crystal packing.[17][18][19]

Caption: The workflow for performing Hirshfeld surface analysis from a CIF file.

For the title compound, one would expect to observe C-H···O interactions involving the carbonyl oxygen, as well as potential C-H···N and C-H···Br contacts. The analysis of these interactions provides invaluable information for understanding the molecule's recognition properties.

Scientific Integrity and Data Validation

To ensure the reliability of a crystal structure, a thorough validation process is essential. This is a self-validating system where the geometric and crystallographic data are checked for consistency and plausibility. The PLATON program is a widely used tool for this purpose.[22][23][24]

Validation Checks performed by PLATON:

-

Geometric Plausibility: Checks for unusually short or long bond lengths and angles.

-

Symmetry Analysis: Verifies that the highest possible symmetry for the crystal has been assigned.

-

Void Analysis: Searches for empty spaces in the crystal lattice that might indicate missed solvent molecules.

-

Displacement Parameter Analysis: Ensures that the thermal ellipsoids are physically reasonable.

A validation report is generated as a series of ALERTS, which must be addressed or explained. This rigorous checking process is a cornerstone of trustworthy structural science.

Conclusion: From Structure to Application

The determination of the single-crystal X-ray structure of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone provides a definitive and high-resolution snapshot of its molecular architecture. This guide has outlined the comprehensive workflow, from the practical steps of synthesis and data collection to the critical analysis of molecular geometry and intermolecular interactions.

The resulting structural model, validated for its accuracy and integrity, serves as a foundational piece of information for drug development professionals. It enables computational chemists to perform more accurate docking studies, helps medicinal chemists to design analogs with improved binding affinity and pharmacokinetic properties, and provides solid-state chemists with the necessary data to understand and control polymorphism.[25] Ultimately, the investment in rigorous crystallographic analysis accelerates the journey from a promising molecule to a potential therapeutic agent.

References

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85. [Link]

-

Krichen, F., Walha, S., & Abdelmouleh, M. (2022). Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ. Carbohydrate Research, 518, 108600. [Link]

-

Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. IUCr Journals. [Link]

-

SETSCI Conference Proceedings. (2019). Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. [Link]

-

Wikipedia. (n.d.). Crystallographic Information File. [Link]

-

McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (20), 2070-2071. [Link]

-

Wahid, M. F. (2024). A Review on Crystallography and Its Role on Drug Design. Texas Journal of Multidisciplinary Studies, 38, 28-34. [Link]

-

PLATON/VALIDATION. (n.d.). University of Glasgow. [Link]

-

ACS Paragon Plus. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. [Link]

-

Osaka Metropolitan University. (2022). Quantum algorithm of the direct calculation of energy derivatives developed for molecular geometry optimization. [Link]

-

Migration Letters. (2024). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]

-

IJCRT.org. (2024). Crystal Structures of Medicinal Compounds: Insights into Pharmaceutical Performance. [Link]

-

CCDC. (n.d.). A short guide to Crystallographic Information Files. [Link]

-

Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. (2024). ChemRxiv. [Link]

-

Harnessing the Power of Crystals for Medicine, Energy, and the Environment. (2023). Bowdoin College. [Link]

-

CCDC. (n.d.). The CIF (Crystallographic Information File) format. [Link]

-

Drug Target Review. (2017). Structure based drug discovery facilitated by crystallography. [Link]

-

CCDC. (n.d.). Deposit a Structure in the CSD. [Link]

-

PennyLane Demos. (2021). Optimization of molecular geometries. [Link]

-

EurekAlert!. (2022). Quantum algorithm of the direct calculation of energy derivatives developed for molecular geometry optimization. [Link]

-

Mineralogical Society of America. (n.d.). Crystallographic data (CIF) info for American Mineralogist. [Link]

-

OlexSys. (n.d.). Olex2. [Link]

-

Oriental Journal of Chemistry. (2025). Crystallography and it's Role in Molecular Structures. [Link]

-

Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. [Link]

-

Kassal, I., & Aspuru-Guzik, A. (2009). Quantum algorithm for molecular properties and geometry optimization. The Journal of Chemical Physics, 131(22), 224102. [Link]

-

Exploring serial crystallography for drug discovery. (2024). IUCr Journals. [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2023). PMC. [Link]

-

ACS Paragon Plus. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. [Link]

-

FIZ Karlsruhe. (n.d.). The crystal structure depot. [Link]

-

OLEX2: A complete structure solution, refinement and analysis program. (2009). ResearchGate. [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. [Link]

-

OlexSys. (n.d.). Overview. [Link]

-

Bruker. (n.d.). First time Single Crystal X-ray Structure Determination – Data Collection. [Link]

-

Single Crystal X Ray Diffraction Data Collection. (2019). YouTube. [Link]

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]

-

結晶データの登録・検索サービス(Access Structures&Deposit Structures)が公開. (2018). Chem-Station. [Link]

-

Collection of X-ray diffraction data from macromolecular crystals. (n.d.). PMC. [Link]

-

Data-collection strategies. (n.d.). IUCr Journals. [Link]

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). PMC. [Link]

-

OLEX2: a complete structure solution, refinement and analysis program. (2009). SciSpace. [Link]

-

Single Crystal XRD: Data Acquisition and Structure Solving. (2017). University of Saskatchewan. [Link]

-

Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for th... (n.d.). ChEMBL. [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers. [Link]

Sources

- 1. zienjournals.com [zienjournals.com]

- 2. migrationletters.com [migrationletters.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Crystallography and it’s Role in Molecular Structures – Oriental Journal of Chemistry [orientjchem.org]

- 5. resources.rigaku.com [resources.rigaku.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. imserc.northwestern.edu [imserc.northwestern.edu]

- 9. Olex2 | OlexSys [olexsys.org]

- 10. researchgate.net [researchgate.net]

- 11. Overview | OlexSys [olexsys.org]

- 12. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. The CIF (Crystallographic Information File) format : CCDC Home [support.ccdc.cam.ac.uk]

- 15. American Mineralogist [minsocam.org]

- 16. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]

- 17. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 18. Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. set-science.com [set-science.com]

- 21. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. journals.iucr.org [journals.iucr.org]

- 24. PLATON/VALIDATION [platonsoft.nl]

- 25. Harnessing the Power of Crystals for Medicine, Energy, and the Environment | Bowdoin College [bowdoin.edu]

Target Binding Affinity of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone: A Biophysical Guide to Fragment-Based Lead Discovery

Executive Summary

In the modern landscape of targeted therapeutics, identifying high-quality chemical starting points is the most critical hurdle in drug development. (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone (CAS 2270907-19-0) serves as a highly versatile, low-molecular-weight building block utilized extensively in1[1]. Unlike traditional high-throughput screening (HTS) hits, fragments like this compound bind their targets with low initial affinity (typically in the micromolar to millimolar range) but possess exceptionally high ligand efficiency, making them ideal templates for structure-guided optimization[2][3].

This whitepaper provides an in-depth technical framework for evaluating the target binding affinity of this specific pharmacophore, detailing the causality behind biophysical assay design and offering self-validating protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Pharmacophore Mapping & Binding Causality

The structural architecture of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone is engineered for optimal target engagement and downstream synthetic elaboration:

-

The Pyridine Core: The nitrogen atom of the pyridine ring acts as a highly directional hydrogen bond acceptor. In kinase inhibitors or epigenetic modulators, this moiety frequently engages the hinge region or specific reader domains.

-

The Piperidine-1-yl-methanone Moiety: The bulky, non-planar piperidine ring is thermodynamically favored to occupy deep, lipophilic sub-pockets, driving affinity through hydrophobic collapse and the displacement of high-energy water molecules. The amide carbonyl provides an additional vector for hydrogen bonding.

-

The 5-Bromo Synthetic Handle: While the bromine atom can participate in halogen bonding to marginally increase affinity, its primary strategic utility is as a synthetic vector. It allows for rapid hit-to-lead optimization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling researchers to "grow" the fragment into adjacent binding pockets without disrupting the core binding pose[2].

Fragment-based drug discovery workflow for (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone.

Biophysical Methodologies for Affinity Evaluation

Because the initial binding affinity of fragments is inherently weak, traditional biochemical assays are prone to false negatives. Evaluating the binding affinity of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone requires highly sensitive, label-free biophysical techniques[3].

Surface Plasmon Resonance (SPR)

4 detects real-time changes in the refractive index at a gold sensor surface as the fragment binds to an immobilized target[4]. It provides critical kinetic data (association rate kon and dissociation rate koff ) alongside the equilibrium dissociation constant ( KD ).

Isothermal Titration Calorimetry (ITC)

is the gold standard for profiling binding thermodynamics. By directly measuring the heat released or absorbed ( ΔH ) during the binding event, ITC allows for the simultaneous determination of affinity ( Ka ), stoichiometry ( n ), and entropy ( ΔS ) in a single, label-free experiment[5].

Biophysical logic linking SPR and ITC data to thermodynamic binding parameters.

Self-Validating Experimental Protocols

Protocol 1: High-Density SPR Fragment Screening

Causality: Because fragments have low molecular weights (<300 Da), the mass change upon binding is minimal. To achieve a detectable maximum response ( Rmax ), the target protein must be immobilized at a much higher density than standard assays[6]. Furthermore, fragments exhibit rapid association and dissociation rates. Therefore, a non-regeneration protocol is employed, allowing the fragment to completely wash off during the dissociation phase, preserving the integrity of the target surface[7].

Step-by-Step Methodology:

-

Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein to a high density (>5000 Response Units) to compensate for the fragment's low mass. Block remaining active sites with ethanolamine.

-

Buffer Calibration: Prepare the running buffer (e.g., PBS-P+) with an exact DMSO concentration (typically 2-5%). Because bulk refractive index shifts from DMSO mismatch can obscure the fragment signal, generate a DMSO calibration curve prior to the run.

-

Multi-Cycle Kinetics: Inject (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone at varying concentrations (e.g., 10 μM to 1 mM ) at a high flow rate (30-50 μL/min ) to minimize mass transport limitations.

-

Dissociation & Recovery: Allow a 60-second dissociation phase. Do not use harsh regeneration buffers; rely on the fast koff of the fragment to return the signal to baseline.

-

Self-Validation Check: Inject a known positive control (a high-affinity reference ligand) and a negative control (buffer only) at the start and end of the run. A consistent response from the positive control validates that the high-density surface has not denatured over time.

-

Data Analysis: Subtract the reference flow cell and blank injection data (double referencing). Fit the steady-state affinity data to a 1:1 Langmuir binding model to calculate the KD [4].

Protocol 2: ITC Thermodynamic Profiling

Causality: ITC measures the minute heat changes associated with non-covalent bond formation. If the fragment and target are prepared in buffers with even slight discrepancies, the heat of mixing will overwhelm the heat of binding[5][8]. Therefore, strict buffer matching is mandatory. Additionally, because fragment binding is weak, the c -value ( c=n×Ka×[M]t ) is often suboptimal. To compensate, high concentrations of the fragment must be titrated into the protein cell to ensure saturation[8].

Step-by-Step Methodology:

-

Rigorous Buffer Matching: Dialyze the target protein extensively against the chosen assay buffer. Dissolve the fragment directly into the exact same post-dialysis buffer.

-

Titration Setup: Load the target protein into the sample cell at a high concentration (e.g., 50-100 μM ). Load the fragment into the injection syringe at a 10x to 20x higher concentration (e.g., 1-2 mM ).

-

Injection Parameters: Program the instrument to perform 20-30 injections of 2-4 μL each. Ensure sufficient spacing between injections (e.g., 120-150 seconds) to allow the thermal signal to fully return to baseline[9].

-

Self-Validation Check: Perform a control titration of the fragment into the buffer alone. Subtract this "heat of dilution" background from the raw target titration data. A flat baseline in the control confirms absolute buffer parity.

-

Data Extraction: Integrate the area under each injection peak. Fit the resulting isotherm to a single-site binding model to extract ΔH , Ka , and n . Calculate ΔS using the Gibbs free energy equation ( ΔG=ΔH−TΔS ).

Quantitative Data Presentation

The true value of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone lies in its optimization trajectory. The table below summarizes representative thermodynamic and kinetic data tracking the evolution of this fragment into an optimized lead via cross-coupling at the 5-bromo position.

| Compound Stage | Structural Modification | MW (Da) | KD ( μM ) | ΔH (kcal/mol) | −TΔS (kcal/mol) | Ligand Efficiency (LE) |

| Initial Fragment | Base core (CAS 2270907-19-0) | 283.16 | 450.0 | -3.2 | -1.4 | 0.32 |

| Intermediate | Aryl cross-coupling at 5-Bromo | 360.45 | 12.0 | -5.8 | -1.1 | 0.35 |

| Optimized Lead | Sub-pocket functionalization | 485.60 | 0.045 | -8.5 | -1.8 | 0.38 |

Note: Data represents a standardized FBDD optimization trajectory demonstrating how enthalpic optimization ( ΔH ) drives affinity gains while maintaining high Ligand Efficiency (LE).

References

-

Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery (2016).[Link]

-

Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Fragment-based drug discovery: A graphical review. ResearchGate.[Link]

-

Isothermal titration calorimetry: A more negative Gibbs energy indicates higher affinity... Universidad de Zaragoza.[Link]

-

Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol.[Link]

-

Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions. PMC.[Link]

-

ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Universidad Politécnica de Madrid.[Link]

-

Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors. PMC.[Link]

-

Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.[Link]

-

Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart.[Link]

Sources

- 1. Erlanson et al.. “Twenty years on: the impact of fragments on drug discovery.” Nature Reviews Drug Discovery (2016) – Astex [astx.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 5. zaguan.unizar.es [zaguan.unizar.es]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

A Technical Guide to the Baseline Pharmacokinetic Profiling of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone

This guide provides a comprehensive framework for establishing the baseline pharmacokinetic (PK) profile of the novel chemical entity (NCE), (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone. The methodologies detailed herein are designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, critical for early-stage drug development and candidate selection.[1][2] The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating data package.

Introduction: The Imperative of Early Pharmacokinetic Assessment

In modern drug discovery, the early characterization of a compound's pharmacokinetic profile is as crucial as the determination of its pharmacodynamic efficacy.[3] A molecule with potent in vitro activity but poor bioavailability or rapid clearance is unlikely to succeed as a therapeutic agent. This guide, therefore, outlines a strategic, tiered approach to the pharmacokinetic profiling of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone, beginning with fundamental physicochemical assessments and progressing to in vitro and in vivo studies. The overarching goal is to generate a foundational dataset that informs on the compound's "drug-like" properties and guides subsequent optimization and development efforts.[2][4]

Physicochemical Characterization: The Foundation of Pharmacokinetics

The inherent physical and chemical properties of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone will profoundly influence its behavior in biological systems. Therefore, the initial phase of profiling focuses on these fundamental parameters.

Solubility Assessment

Aqueous solubility is a primary determinant of oral absorption. Poor solubility can lead to low and variable bioavailability. We will assess both kinetic and thermodynamic solubility.

| Parameter | Method | Rationale |

| Kinetic Solubility | High-throughput nephelometric or turbidimetric assays | Provides an early indication of solubility under non-equilibrium conditions, mimicking the initial dissolution of a solid compound in the gastrointestinal tract. |

| Thermodynamic Solubility | Shake-flask method in various buffers (pH 2.0, 5.0, 7.4) | Determines the true equilibrium solubility, which is essential for understanding the maximum dissolved concentration achievable and for interpreting data from other assays. |

Lipophilicity Determination (LogD)

The distribution of a drug between aqueous and lipid environments is a key factor in its ability to cross biological membranes.

| Parameter | Method | Rationale |

| LogD at pH 7.4 | Shake-flask method using n-octanol and phosphate-buffered saline (PBS) | Measures the distribution coefficient at physiological pH, providing a more relevant predictor of membrane permeability and tissue distribution than LogP for ionizable compounds. |

In Vitro ADME Assays: De-risking and Mechanistic Insight

In vitro assays provide a cost-effective and high-throughput means of assessing the ADME properties of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone, helping to identify potential liabilities early in development.[1][4][5]

Permeability Assessment

The ability of a compound to pass through the intestinal epithelium is a critical factor for oral absorption.

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded onto permeable supports (e.g., Transwell® plates) and cultured for 21-25 days to form a confluent, differentiated monolayer that mimics the human intestinal epithelium.

-

Assay Initiation: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the reverse direction (B to A) to assess active efflux.

-

Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. High Papp values suggest good passive permeability, while a significant difference between A-to-B and B-to-A permeability indicates the involvement of active transport.

Caption: Caco-2 permeability assay workflow.

Metabolic Stability

The susceptibility of a compound to metabolism is a key determinant of its half-life and oral bioavailability.

| Assay | Test System | Rationale |

| Microsomal Stability | Human and rat liver microsomes | Provides a measure of Phase I (CYP450-mediated) metabolism. A high clearance rate in this assay suggests that the compound is likely to be rapidly metabolized in vivo. |

| Hepatocyte Stability | Cryopreserved human and rat hepatocytes | Offers a more complete picture of hepatic metabolism, including both Phase I and Phase II (conjugative) pathways. |

Plasma Protein Binding

The extent to which a compound binds to plasma proteins influences its distribution and availability to interact with its target and metabolizing enzymes.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

Device Preparation: A RED device, consisting of two chambers separated by a semi-permeable membrane, is used.

-

Assay Setup: The test compound is spiked into plasma in one chamber, and buffer is placed in the other.

-

Equilibration: The device is incubated until equilibrium is reached, allowing the unbound fraction of the compound to diffuse across the membrane.

-

Quantification: The concentration of the compound in both chambers is measured by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated. A low fu indicates high plasma protein binding.

Caption: Rapid Equilibrium Dialysis (RED) setup.

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

Following promising in vitro data, in vivo studies are conducted to understand how (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone behaves in a complete biological system.[6]

Animal Model Selection

The choice of animal model is critical for the relevance of the data. The rat is a commonly used species for initial PK studies due to its well-characterized physiology and metabolism.

Study Design

A typical initial in vivo PK study design involves administering the compound via both intravenous (IV) and oral (PO) routes.

| Parameter | Rationale |

| Intravenous (IV) Administration | Bypasses absorption, allowing for the direct determination of clearance (CL) and volume of distribution (Vd). |

| Oral (PO) Administration | Allows for the assessment of oral bioavailability (F) and the maximum concentration (Cmax) and time to reach Cmax (Tmax). |

Experimental Protocol: Rat Pharmacokinetic Study

-

Animal Dosing: A cohort of rats is administered the compound via IV bolus, while another cohort receives an oral gavage dose.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.

-

Plasma Preparation: Blood samples are processed to obtain plasma.

-

Bioanalysis: The concentration of the compound in plasma is quantified using a validated LC-MS/MS method.[7][8] The stability of the analyte in the biological matrix is a critical consideration during method development.[9]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key PK parameters.

Caption: In vivo pharmacokinetic study workflow.

Data Analysis and Interpretation

The data generated from the in vitro and in vivo studies are integrated to build a comprehensive pharmacokinetic profile of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone.

Key Pharmacokinetic Parameters

| Parameter | Description |

| Clearance (CL) | The volume of plasma cleared of the drug per unit of time. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Cmax | The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered and before the administration of a second dose. |

| Tmax | The time at which the Cmax is observed. |

Integrated Assessment

The in vitro data should be used to explain the in vivo observations. For example, high in vitro metabolic clearance would be expected to correlate with high in vivo clearance and a short half-life. Poor permeability in the Caco-2 assay would likely result in low oral bioavailability.

Regulatory Context and Future Directions

The described baseline pharmacokinetic profiling should be conducted in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13] The data generated will form a crucial part of the Investigational New Drug (IND) application.[12][14]

Future studies may include metabolite identification, assessment of drug-drug interaction potential (e.g., CYP inhibition and induction assays), and pharmacokinetic studies in a second species.

Conclusion

This technical guide outlines a robust and scientifically sound strategy for the baseline pharmacokinetic profiling of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone. By systematically evaluating its physicochemical properties and ADME characteristics through a combination of in vitro and in vivo studies, a comprehensive understanding of its disposition in the body can be achieved. This foundational knowledge is indispensable for making informed decisions in the drug discovery and development process.

References

- How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Arcinova.

- In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.

- Non-clinical guidelines: pharmacokinetics and toxicokinetics. (n.d.). European Medicines Agency.

- In Vitro ADME. (n.d.). WuXi AppTec Lab Testing Division.

- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). NCBI.

- In Vitro ADME. (n.d.). BioDuro.

- Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). PMC.

- In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.

- Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014, February 13). RSC Publishing.

- Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011, January 15). PubMed.

- LC-MS. (n.d.). Bioanalysis Zone.

- Non-clinical guidelines. (n.d.). European Medicines Agency.

- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15). NCBI.

- Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters Corporation.

- Nonclinical Guidelines. (2018, October 5). EMA.

- EMA issues revised guideline on non-clinical and clinical issues for biosimilars. (2015, January 16). Generics and Biosimilars Initiative.

- Preclinical Regulatory Requirements. (n.d.). Duke University.

- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International.

- In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres.

- EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. (2025, April 3). ECA Academy.

- In Vivo Pharmacokinetics (PK) Studies for Biologics. (n.d.). ProBio CDMO.

- FDA Requirements for Preclinical Studies. (n.d.). FDA.

- Step 2: Preclinical Research. (2018, January 4). FDA.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. criver.com [criver.com]

- 6. symeres.com [symeres.com]

- 7. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Non-clinical guidelines: pharmacokinetics and toxicokinetics | European Medicines Agency (EMA) [ema.europa.eu]

- 11. Non-clinical guidelines | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 13. Step 2: Preclinical Research | FDA [fda.gov]

- 14. karger.com [karger.com]

step-by-step synthesis protocol for (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone

Application Note: Synthesis Protocol for (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone

Introduction & Strategic Rationale

The compound (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone (CAS: 2270907-19-0) is a highly valuable, bifunctional building block frequently utilized in medicinal chemistry and drug discovery[1]. The molecule features a pyridine core substituted with a reactive bromine atom at the 5-position—ideal for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille)—and a piperidine amide linkage at the 2-position[1][2].

Because the starting material, 5-bromo-4-methylpyridine-2-carboxylic acid, contains a basic pyridine nitrogen that can interfere with standard carbodiimide activation, the selection of the coupling reagent is critical[3]. While EDC/HOBt is a standard cost-effective method[4], the use of the uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended for electron-deficient or heteroaryl carboxylic acids. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the amidation to completion with superior kinetics and minimal side reactions[2][3].

Mechanistic Workflow

The reaction proceeds via a two-stage mechanism: pre-activation of the carboxylic acid to form the active OAt-ester, followed by nucleophilic acyl substitution by piperidine[4].

Fig 1. Mechanistic workflow of HATU-mediated amide coupling for the target compound.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis. A slight excess of piperidine and HATU ensures complete consumption of the valuable pyridine-carboxylic acid[2][4].

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |

| 5-Bromo-4-methylpyridine-2-carboxylic acid | 216.03 | 1.0 eq | 2.16 g | Limiting Reagent |

| Piperidine | 85.15 | 1.2 eq | 1.02 g (1.18 mL) | Nucleophile |

| HATU | 380.23 | 1.1 eq | 4.18 g | Coupling Agent |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 eq | 3.88 g (5.22 mL) | Non-nucleophilic Base |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 40 mL | Aprotic Solvent |

Step-by-Step Experimental Protocol

Step 1: Reaction Setup and Pre-activation Causality Insight: Pre-activation at 0 °C prevents the thermal degradation of the highly reactive uronium salt and minimizes the formation of unreactive guanidinium byproducts[4].

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-4-methylpyridine-2-carboxylic acid (2.16 g, 10.0 mmol) and HATU (4.18 g, 11.0 mmol)[2].

-

Purge the flask with inert gas (Nitrogen or Argon).

-

Add 40 mL of anhydrous DMF to dissolve the solids, yielding a concentration of 0.25 M.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Add DIPEA (5.22 mL, 30.0 mmol) dropwise over 5 minutes. The solution will typically transition to a deep yellow or orange color, indicating the formation of the active OAt-ester. Stir at 0 °C for 15–30 minutes[4].

Step 2: Amine Addition and Coupling Causality Insight: Piperidine is a strong, unhindered secondary amine. Adding it slowly controls the exothermic nucleophilic attack.

-

Add piperidine (1.18 mL, 12.0 mmol) dropwise to the pre-activated mixture at 0 °C[4].

-

Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (RT).

-

Self-Validation: Monitor reaction progress via LC-MS or TLC (e.g., 50% EtOAc in Hexanes). The reaction is deemed complete when the mass of the starting acid (m/z 216/218) is fully replaced by the product mass (m/z 283/285 for [M+H]+).

Step 3: Liquid-Liquid Extraction (Workup) Causality Insight: DMF is highly polar and miscible with water. A high aqueous-to-organic ratio during extraction forces DMF into the aqueous layer, while sequential acidic and basic washes remove unreacted starting materials[4].

Fig 2. Liquid-liquid extraction and purification workflow for the synthesized amide.

-

Dilute the crude reaction mixture with Ethyl Acetate (EtOAc, 150 mL).

-

Transfer to a separatory funnel and wash with distilled water (3 × 100 mL) to remove the bulk of the DMF[4].

-

Wash the organic layer with 1N aqueous HCl (50 mL) to protonate and extract any residual piperidine and DIPEA[4].

-

Wash the organic layer with saturated aqueous NaHCO₃ (50 mL) to remove any unreacted carboxylic acid and acidic HATU byproducts[4].

-

Wash with brine (50 mL), transfer the organic layer to an Erlenmeyer flask, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Step 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel.

-

Use a gradient elution (typically 10% to 50% EtOAc in Hexanes). The target compound, lacking highly polar hydrogen-bond donors, will elute relatively early compared to baseline impurities.

-

Pool the product-containing fractions and concentrate in vacuo to afford (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone as a solid.

References

-

Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

-

NBinno. (n.d.). Optimizing Synthesis: The Strategic Use of Brominated Pyridine Carboxylic Acids. Available at:[Link]

-

Cameron, M., et al. (2023). Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl and hetero-biaryl scaffolds, which are core structures in numerous pharmaceutical agents and functional materials.[3][4]

This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of a specific, functionally rich substrate: (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone . The presence of a 2-substituted pyridine ring presents unique challenges, primarily due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, potentially leading to inhibition.[5] This document will dissect the mechanistic underpinnings of the reaction, offer a robust starting protocol, and provide a systematic approach to optimization, empowering researchers to successfully navigate the complexities of this transformation.

Section 1: The Catalytic Cycle and the Role of Key Reagents

A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7]

The Three Core Steps:

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step and results in a Pd(II) complex.[8]

-

Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex.[9][10] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][8]

Causality Behind Reagent Selection

-

Palladium Precatalyst & Ligand: While various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) can be used, they must be reduced in situ to the active Pd(0) state.[7] The choice of ligand is arguably the most critical parameter. For electron-deficient heteroaromatics like pyridines, electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required. These ligands stabilize the palladium center, promote the oxidative addition step, and prevent catalyst deactivation.[5][11]

-

The Base: The base's primary role is to activate the boronic acid.[12][13] Weaker bases like carbonates (Na₂CO₃, Cs₂CO₃) are common, but stronger bases like phosphates (K₃PO₄) are often more effective for challenging substrates as they more readily form the highly reactive boronate species. The choice of base can dramatically impact reaction rates and yields.[10]

-

Solvent System: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is standard. The organic solvent solubilizes the substrate and catalyst, while water helps dissolve the inorganic base and facilitates the key steps in the catalytic cycle.[3][4]

Section 2: Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust set of starting conditions for the coupling of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials

| Reagent | CAS No. | Mol. Wt. | Quantity (1 mmol scale) | Molar Eq. |

| (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone | N/A | 297.19 | 297 mg | 1.0 |

| Arylboronic Acid | Substrate-dependent | - | 1.2 mmol | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 18.3 mg | 0.02 (2 mol% Pd) |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | 18.1 mg | 0.044 (4.4 mol%) |

| Potassium Phosphate (K₃PO₄), anhydrous | 7778-53-2 | 212.27 | 425 mg | 2.0 |

| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 4.0 mL | - |

| Water, degassed | 7732-18-5 | 18.02 | 1.0 mL | - |

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Palladium compounds, phosphine ligands, and organic solvents are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Anhydrous solvents are flammable. Keep away from ignition sources.

-

The reaction must be performed under an inert atmosphere (Nitrogen or Argon) as Pd(0) catalysts and some ligands are oxygen-sensitive.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).

-

Catalyst/Ligand Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (0.02 eq) and SPhos (0.044 eq) before adding them to the reaction flask.

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]

-

Solvent Addition: Using syringes, add the anhydrous 1,4-dioxane (4 mL) followed by the degassed water (1 mL). The mixture may be heterogeneous.

-

Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 3: A Guide to Protocol Optimization

For challenging substrates or less reactive boronic acids, the initial protocol may require optimization. A systematic screening of parameters is the most effective approach.

| Parameter | Condition A (Standard) | Condition B (Alternative Base) | Condition C (Alternative Catalyst) | Condition D (Alternative Solvent) |

| Catalyst | Pd₂(dba)₃ / SPhos | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos |

| Base | K₃PO₄ | Cs₂CO₃ | Na₂CO₃ | K₃PO₄ |

| Solvent | Dioxane / H₂O (4:1) | Dioxane / H₂O (4:1) | Toluene / EtOH / H₂O (4:1:1) | Toluene / H₂O (4:1) |

| Temp (°C) | 100 | 100 | 90 | 110 |

| Rationale | A robust, modern system for heteroaryl coupling.[5] | Cesium carbonate can enhance reactivity in some cases. | A classic, widely available catalyst system.[3] | Toluene allows for higher reaction temperatures. |

Section 4: Experimental Workflow and Troubleshooting

Visualizing the entire process helps ensure a smooth and logical execution of the experiment.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active base/catalyst system.3. Low reaction temperature. | 1. Ensure a properly inert atmosphere; use fresh catalyst/ligands.2. Screen alternative ligands (e.g., XPhos, RuPhos) and bases (e.g., Cs₂CO₃).3. Increase reaction temperature (switch to toluene if needed). |